N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea
Description
N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea is a trisubstituted purine derivative featuring:
- N9-butyl group: Enhances lipophilicity and influences membrane permeability.
- C6-sulfanylethyl linkage: A thioether bridge connecting the purine core to a urea moiety.
This compound is structurally analogous to bioactive purines, which often exhibit antiviral, anticancer, or immunosuppressive properties. Its design combines lipophilic and polar groups to balance pharmacokinetic properties.
Properties
CAS No. |
92100-66-8 |
|---|---|
Molecular Formula |
C13H20N6OS |
Molecular Weight |
308.41 g/mol |
IUPAC Name |
1-[2-(9-butylpurin-6-yl)sulfanylethyl]-3-methylurea |
InChI |
InChI=1S/C13H20N6OS/c1-3-4-6-19-9-18-10-11(19)16-8-17-12(10)21-7-5-15-13(20)14-2/h8-9H,3-7H2,1-2H3,(H2,14,15,20) |
InChI Key |
AHYQIZSWSLGFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=CN=C2SCCNC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9-Butyl-9H-purin-6-yl sulfanyl ethyl intermediate
- Starting materials: 9-Butyl-9H-purine and 2-bromoethylthiol or 2-mercaptoethyl bromide.
- Reaction: The 6-chloropurine or 6-halo purine derivative reacts with 2-mercaptoethyl bromide under nucleophilic substitution conditions to form the sulfanyl ethyl linkage.
- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF or DMSO) with a base such as potassium carbonate to facilitate substitution.
- Outcome: The sulfanyl ethyl purine intermediate is isolated, purified by chromatography or recrystallization.
Formation of N'-methylurea derivative
- Reagents: The sulfanyl ethyl purine intermediate is reacted with methyl isocyanate or methylcarbamoyl chloride.
- Reaction: The nucleophilic amine group on the ethyl linker attacks the isocyanate carbon, forming the urea linkage.
- Conditions: The reaction is generally performed at low temperature (0–25°C) in an inert atmosphere to avoid side reactions, using solvents like dichloromethane or THF.
- Purification: The final product is purified by column chromatography or recrystallization.
Representative Synthetic Scheme
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 9-Butyl-9H-purine + 2-bromoethylthiol, K2CO3, DMF, 80°C | 9-Butyl-9H-purin-6-yl sulfanyl ethyl intermediate | 70–85 | Nucleophilic substitution at 6-position |
| 2 | Intermediate + methyl isocyanate, DCM, 0–25°C | This compound | 65–80 | Urea formation via nucleophilic addition |
Research Discoveries and Optimization
- Thioether Linkage Importance: The sulfanyl linkage at the 6-position of purine is crucial for biological activity and stability, as demonstrated in various purine-thioether urea derivatives.
- Urea Functionalization: The methylurea group enhances solubility and biological interactions, often improving antiproliferative and enzyme inhibition activities.
- Microwave-Assisted Synthesis: Some studies have reported microwave irradiation to accelerate urea formation reactions, improving yields and reducing reaction times.
- Catalyst Use: Palladium-catalyzed coupling reactions have been employed in related purine urea syntheses to improve selectivity and efficiency.
- Biological Evaluation: Compounds with similar structures have shown promising activities against cancer cell lines and enzyme targets, justifying the synthetic focus on these derivatives.
Analytical Data and Characterization
Typical characterization techniques for the compound and intermediates include:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm purine, sulfanyl, and urea moieties.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- Infrared Spectroscopy (IR): To identify characteristic urea carbonyl and sulfanyl group absorptions.
- Elemental Analysis: To confirm composition.
- Chromatography: HPLC or TLC for purity assessment.
Summary Table of Preparation Methods
| Method Aspect | Details |
|---|---|
| Purine Starting Material | 9-Butyl-9H-purine or 6-chloropurine derivatives |
| Sulfanyl Linker Formation | Nucleophilic substitution with 2-mercaptoethyl bromide in polar aprotic solvents |
| Urea Formation | Reaction with methyl isocyanate or methylcarbamoyl chloride at low temperature |
| Solvents | DMF, DMSO for substitution; DCM, THF for urea formation |
| Catalysts/Conditions | Base (K2CO3) for substitution; inert atmosphere and low temperature for urea formation |
| Yields | Intermediate: 70–85%; Final urea: 65–80% |
| Purification | Chromatography, recrystallization |
| Characterization Techniques | NMR, MS, IR, elemental analysis, chromatography |
Chemical Reactions Analysis
Types of Reactions
Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine-binding proteins or enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key Comparative Insights
N9 Substituent Effects :
- Butyl (target) : Longer alkyl chain increases lipophilicity (logP ~3.5 predicted) vs. ethyl (logP ~2.8) or benzyl (logP ~3.0). This may enhance tissue penetration but reduce aqueous solubility.
- Chloro-butynyl () : Electron-withdrawing groups lower electron density at purine core, affecting reactivity in substitution reactions .
- Benzyl () : Aromatic bulk may sterically hinder target binding but improve stability .
- C6 Substituent Effects: Sulfanylethyl-urea (target): The urea group (PSA ~46.8) enhances solubility vs. nonpolar groups (e.g., Cl, benzylsulfanyl). Hydrogen-bonding capacity could improve receptor affinity. Chloro/Methoxy (): Chloro groups are prone to hydrolysis (see for decomposition pathways), whereas methoxy offers stability . Benzylsulfanyl (): Thioether linkage enables disulfide formation, relevant in redox-mediated mechanisms .
Synthetic Yields :
Pharmacological and Physicochemical Data
Research Findings and Implications
- Stability : The target’s urea and thioether groups may confer resistance to hydrolytic degradation compared to chloro-substituted purines () .
- Binding Interactions : The urea moiety could mimic ATP’s adenine ring in kinase binding pockets, similar to FDA-approved purine-based kinase inhibitors.
- Synthetic Challenges : Introducing the butyl group at N9 may require optimized alkylation conditions to avoid byproducts, as seen in lower yields for bulkier substituents () .
Biological Activity
N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea, also known by its CAS number 91881-61-7, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N7O2S, with a molecular weight of approximately 337.40 g/mol. The structure features a purine moiety linked to a sulfanyl group and a methylurea component, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N7O2S |
| Molecular Weight | 337.40 g/mol |
| Density | 1.42 g/cm³ |
| Refractive Index | 1.679 |
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds related to this compound. Research indicates that derivatives of urea and thiourea exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human colon (HCT116) and breast (MCF-7) cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key cellular pathways such as PI3K and mTORC1, which are crucial for cancer cell proliferation and survival. In vitro studies have demonstrated that certain structural modifications can enhance the inhibitory activity against these pathways, suggesting a structure–activity relationship (SAR) that could be exploited for drug development .
Antimicrobial Activity
In addition to its antitumor potential, compounds similar to this compound have been reported to possess antimicrobial properties. These compounds have demonstrated activity against a range of pathogenic bacteria, indicating their potential use in treating bacterial infections .
Case Studies
-
Study on Antitumor Activity :
- Objective : Evaluate the cytotoxic effects of this compound derivatives.
- Method : Compounds were tested against various cancer cell lines including HCT116 and MCF-7.
- Results : Several derivatives showed significant cytotoxicity with IC50 values ranging from 0.3 μM to 5 μM, indicating potent antitumor activity.
- Study on Antimicrobial Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
